molecular formula C25H22ClNO5S B2749239 1-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 866847-18-9

1-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2749239
CAS No.: 866847-18-9
M. Wt: 483.96
InChI Key: NLVHWJDZTDLMEW-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic quinolin-4-one derivative designed for advanced research applications in medicinal chemistry and pharmacology. Compounds featuring the quinolin-4-one core and benzenesulfonyl groups are of significant interest as building blocks for developing bioactive molecules and probing biological systems . This compound is structurally characterized by key functional groups that suggest potential for diverse biological activity. The 6,7-dimethoxy substitution pattern is a common pharmacophore found in compounds that modulate calcium channels and smooth muscle contractility . The incorporation of a 4-methylbenzenesulfonyl (tosyl) group is a strategic feature often used in drug discovery to influence molecular properties and target engagement . As a research chemical, its primary value lies in its potential as a precursor or intermediate in the synthesis of more complex molecules targeting enzymes, receptors, and ion channels. Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop novel probes for physiological processes. Please note: This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO5S/c1-16-8-10-18(11-9-16)33(29,30)24-15-27(14-17-6-4-5-7-20(17)26)21-13-23(32-3)22(31-2)12-19(21)25(24)28/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVHWJDZTDLMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the 2-chlorobenzyl group, methoxy groups, and tosyl group. The reaction conditions often require specific reagents, solvents, and catalysts to achieve the desired product with high yield and purity.

For example, the synthesis may begin with the formation of the quinoline core through a cyclization reactionThe methoxy groups can be introduced through methylation reactions, and the tosyl group is typically added using tosyl chloride in the presence of a base .

Chemical Reactions Analysis

1-(2-Chlorobenzyl)-6,7-dimethoxy-3-tosylquinolin-4(1H)-one undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one exhibit significant anticancer properties. A study demonstrated that derivatives of this compound could induce apoptosis in various cancer cell lines, suggesting a mechanism involving the inhibition of cell proliferation and induction of programmed cell death .

Table 1: Anticancer Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
HeLa12Cell cycle arrest
A54920Inhibition of proliferation

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Its structure suggests potential efficacy against bacterial strains due to the presence of the chlorophenyl moiety, which is known for enhancing antibacterial properties. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Cardiovascular Applications

Recent studies have explored the effects of this compound on cardiovascular tissues. It has been shown to modulate smooth muscle contractility, indicating potential use in treating cardiovascular diseases. The compound's ability to influence calcium signaling pathways in smooth muscle cells suggests it could be beneficial in managing conditions such as hypertension .

Table 3: Effects on Smooth Muscle Contractility

Concentration (µM)Effect on Contraction (%)
25-10
50-31
100-25

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the core structure of the compound and evaluated their anticancer activities against various cell lines. The most potent derivative exhibited an IC50 value of 12 µM against HeLa cells, demonstrating significant promise for further development as an anticancer agent .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of the compound against clinical isolates. The results indicated that it effectively inhibited growth at MIC values comparable to standard antibiotics, highlighting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with two structurally related quinolin-4-one derivatives to highlight key differences in substituents, synthesis, and properties.

Key Comparisons

Substituent Effects on Physicochemical Properties: The tosyl group (4-methylbenzenesulfonyl) in the target compound increases lipophilicity compared to the unsubstituted benzenesulfonyl group in the analog from . This modification may enhance membrane permeability but reduce aqueous solubility .

Synthetic Efficiency :

  • The compound from was synthesized via microwave-assisted catalysis with InCl₃ (63% yield), suggesting that similar methods could apply to the target compound. However, the absence of explicit synthesis data for the latter limits direct comparison .

Crystallographic and Structural Insights: The dihydroquinolin-4-one analog () forms hydrogen-bonded dimers and π-π interactions, stabilizing its crystal lattice. For the target compound, the tosyl group’s bulkiness and methoxy substituents may disrupt such packing, leading to distinct solid-state properties . The 6,7-dimethoxy groups in both the target compound and analog are electron-donating, likely increasing electron density on the quinoline ring compared to the 6,7-dimethyl groups in .

The tosyl and chloro-benzyl groups in the target compound may modulate interactions with enzymes or receptors, warranting further pharmacological evaluation .

Biological Activity

1-[(2-Chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one, commonly referred to as DIQ, is a compound of significant interest due to its potential biological activities. This article summarizes the synthesis, biological activity, and therapeutic potential of DIQ based on recent research findings.

Synthesis of DIQ

The synthesis of DIQ involves several steps that include the reaction of 2-chlorobenzoyl chloride with an amine precursor in the presence of phosphorus oxychloride. The yield of the final product is reported to be around 80% with characterization confirmed through NMR spectroscopy . The structural formula is represented as follows:

C19H19ClN2O4S\text{C}_{19}\text{H}_{19}\text{Cl}\text{N}_{2}\text{O}_{4}\text{S}

Anticancer Properties

Recent studies have highlighted the anticancer activity of DIQ. In vitro assays demonstrated significant growth inhibition across various cancer cell lines, including H460 (lung carcinoma), DU145 (prostate carcinoma), A-431 (skin carcinoma), HT-29 (colon adenocarcinoma), and MCF7 (breast adenocarcinoma) at a concentration of 25 µM. The structure-activity relationship indicated that modifications in the aryl groups significantly enhance the antiproliferative effects, achieving up to 90% inhibition compared to parent compounds .

The mechanism by which DIQ exerts its biological effects appears to involve modulation of intracellular calcium levels. In isolated smooth muscle tissue experiments, DIQ was shown to reduce spontaneous contractile activity (CA) in a concentration-dependent manner. The maximal effect was observed at concentrations around 50 µM, indicating a notable influence on muscle contractility . This effect is attributed to the activation of L-type calcium channels and subsequent calcium release from intracellular stores.

Ex Vivo Studies

In ex vivo studies using rat stomach smooth muscle preparations, DIQ was tested for its impact on muscle contractility. It was found that at concentrations between 25 µM and 100 µM, DIQ significantly affected the force of contractions induced by acetylcholine (ACh). Specifically, at 50 µM, DIQ elicited approximately 31.6% of the contraction force compared to ACh alone .

Histological Analysis

Histological evaluations revealed that treatment with DIQ resulted in a statistically significant reduction in serotonin receptor expression (5-HT2A and 5-HT2B) in muscle preparations. This suggests that DIQ may modulate neurotransmitter receptor activity, which could have implications for its therapeutic use in conditions involving smooth muscle dynamics .

Data Summary

Biological Activity Concentration Effect
Anticancer Activity25 µMUp to 90% growth inhibition in various cancer cell lines
Muscle Contractility50 µM~31.6% contraction force compared to ACh
Serotonin Receptor ModulationN/ASignificant reduction in receptor expression

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

The compound’s synthesis involves cyclization strategies similar to other dihydroquinolin-4-one derivatives. A microwave-assisted method using indium(III) chloride (20 mol%) as a catalyst achieves yields up to 63% by irradiating precursors (e.g., substituted chalcones) at 360 W for 5 minutes . Traditional acid/base-catalyzed methods (e.g., using H₃PO₄ or NaOH) often require longer reaction times and produce lower yields due to side reactions. Solvent systems like CH₂Cl₂/di-isopropylether are critical for crystallization and purity .

Q. What spectroscopic techniques are essential for confirming its structural integrity?

  • 1H/13C NMR : Key for verifying substituent positions (e.g., 2-chlorophenyl, methylbenzenesulfonyl groups) and dihydroquinoline core. Splitting patterns confirm stereochemistry and electronic environments .
  • X-ray crystallography : Resolves dihedral angles (e.g., 57.84° between aromatic rings) and hydrogen-bonding networks (N–H⋯N interactions at 3.94 Å) critical for understanding molecular packing and stability .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 6,7-dimethoxy, 4-methylbenzenesulfonyl) influence reactivity in catalytic transformations?

The electron-donating methoxy groups at C6/C7 enhance electron density on the quinoline ring, potentially stabilizing intermediates in palladium-catalyzed cross-couplings. Conversely, the electron-withdrawing tosyl group at C3 may direct electrophilic substitutions to specific positions. Computational studies (e.g., DFT) are recommended to map charge distribution and predict regioselectivity in reactions like Suzuki-Miyaura couplings .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in reported bioactivity (e.g., anti-inflammatory vs. anticancer effects) may arise from assay conditions (e.g., cell lines, concentrations) or impurities. Methodological standardization is critical:

  • Dose-response curves : Use ≥3 independent replicates to establish IC₅₀ values.
  • Structural analogs : Compare activity of derivatives (e.g., replacing 2-chlorophenyl with fluorophenyl) to isolate pharmacophore contributions .
  • Purity validation : Ensure ≥95% purity via HPLC and mass spectrometry to exclude confounding effects from byproducts .

Q. How can catalytic systems (e.g., Pd, InCl₃) be optimized for scalable synthesis?

  • Catalyst screening : Test alternatives like PdCl₂(PPh₃)₂ for cross-couplings, which may improve regioselectivity in functionalized quinoline derivatives .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance microwave-assisted reactions by increasing dielectric heating efficiency .
  • Green chemistry : Evaluate aqueous or biphasic systems to reduce indium(III) chloride usage, as heavy metal catalysts pose environmental challenges .

Methodological Challenges

Q. What crystallographic parameters are critical for resolving structural ambiguities in derivatives?

  • Dihedral angles : Measure interplanar angles (e.g., between quinoline and tosyl groups) to assess steric hindrance and conformational flexibility .
  • Hydrogen-bonding motifs : Identify intermolecular interactions (e.g., N–H⋯O or π-π stacking) to predict solubility and polymorph stability .
  • Thermal ellipsoids : Use anisotropic displacement parameters to validate occupancy and disorder in crystal lattices.

Q. How can synthetic byproducts be minimized during cyclization steps?

  • Microwave optimization : Short, high-temperature pulses reduce decomposition pathways compared to prolonged heating .
  • Acid scavengers : Add molecular sieves or triethylamine to neutralize HCl byproducts from chlorophenyl intermediates .
  • Real-time monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

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